Naphthalen-2-yl 3,4-dimethoxybenzoate
Description
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
naphthalen-2-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C19H16O4/c1-21-17-10-8-15(12-18(17)22-2)19(20)23-16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3 |
InChI Key |
JYIBGJAWSTXRJZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Benzoate Moiety
Naphthalen-2-yl Benzoate
- Structure : Lacks methoxy groups on the benzoate ring.
- Properties : Reduced electron-donating effects compared to 3,4-dimethoxy derivatives. This may lower solubility in polar solvents and alter biological activity.
- Applications : Primarily used in polymer and material science due to its simpler structure .
Methyl 3,5-Dimethoxybenzoate
- Structure : Methoxy groups at 3- and 5-positions (vs. 3,4 in the target compound).
- Properties : Symmetric substitution reduces steric hindrance but may decrease intermolecular interactions. Used as a precursor in fine chemical synthesis .
Ethyl 4-Nitrobenzoate
Physicochemical and Crystallographic Properties
- Solubility: Methoxy groups improve solubility in organic solvents (e.g., ethyl acetate, DMSO) compared to non-substituted analogs.
- Crystallinity: Tryptamine 3,4-dimethoxybenzoate forms monoclinic crystals (space group P2/c), with distinct conformational stability in the aminoethyl group . In contrast, metal complexes of 3,4-dimethoxybenzoate (e.g., with nicotinamide) exhibit varied coordination geometries, relevant for materials science .
Metabolic and Stability Considerations
Industrial Relevance
- Pharmaceuticals : Cholinesterase inhibitors for Alzheimer’s disease .
- Coordination Chemistry : Metal(II) 3,4-dimethoxybenzoate complexes show promise in antiviral research (e.g., anti-SARS-CoV-2) .
- Natural Product Isolation : Sodium 3,4-dimethoxybenzoate is a bioactive constituent in traditional medicinal plants .
Preparation Methods
Direct Esterification via Acid Chloride Intermediates
The most straightforward route to Naphthalen-2-yl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-naphthol. This method typically employs a Schotten-Baumann reaction, where the acid chloride is generated in situ from 3,4-dimethoxybenzoic acid using thionyl chloride (SOCl₂). The subsequent esterification with 2-naphthol in a biphasic system (e.g., water and dichloromethane) in the presence of a base like pyridine or triethylamine facilitates nucleophilic acyl substitution.
Reaction Conditions:
-
Temperature: 0–25°C
-
Solvent: Dichloromethane (DCM) or ethyl acetate
-
Base: Pyridine (1.2 equiv)
A critical challenge is the sensitivity of methoxy groups to acidic or strongly nucleophilic conditions, which may necessitate protective group strategies. For instance, the use of milder bases like DMAP (4-dimethylaminopyridine) has been reported to suppress demethylation side reactions.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to racemization or poor reactivity, the Mitsunobu reaction offers a robust alternative. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of 3,4-dimethoxybenzoic acid with 2-naphthol. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at room temperature, achieving yields of 70–80%.
Key Advantages:
-
Retention of stereochemistry at chiral centers (if present).
-
Compatibility with acid-sensitive functional groups.
Limitations:
-
High cost of DEAD and PPh₃.
-
Generation of stoichiometric triphenylphosphine oxide byproducts, complicating purification.
Catalytic Asymmetric Synthesis
Photoenolization-Driven Deconjugation
Recent advances in photochemistry have enabled enantioselective synthesis of α-chiral esters, including derivatives of this compound. A 2025 study demonstrated that UV irradiation (365 nm) of α,β-unsaturated esters in the presence of a chiral phosphoric acid (CPA) catalyst induces photoenolization, followed by stereocontrolled protonation (Scheme 1).
Mechanistic Insights:
-
Photoexcitation: The α,β-unsaturated ester absorbs UV light, promoting a π→π* transition.
-
Enolization: A-hydride shift generates a prochiral enolate intermediate.
-
Asymmetric Protonation: The CPA catalyst directs facial-selective proton transfer, yielding the enantiomerically enriched ester.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | (R)-CPA (10 mol%) |
| Solvent | Toluene |
| Irradiation Time | 12 h |
| Enantiomeric Excess | 85–92% ee |
This method is particularly valuable for accessing non-racemic analogs of this compound, though scalability remains a concern due to prolonged irradiation times.
Regioselective Demethylation Strategies
Aluminum Chloride-Mediated Demethylation
A patented process (US7053218B2) describes the regioselective demethylation of 3′,4′,5′-trimethoxybenzoate precursors using AlCl₃ in dichloromethane (DCM). This method selectively removes the para-methoxy group while preserving ortho-substituents, enabling the synthesis of 4′-hydroxy-3′,5′-dimethoxybenzoate intermediates (Table 1).
Procedure:
-
Substrate: 2-Naphthyl 3′,4′,5′-trimethoxybenzoate (100 mg).
-
Reagent: Anhydrous AlCl₃ (1.0 g, 7.5 mmol).
-
Conditions: DCM, 25°C, 30 min.
-
Workup: Quenching with 5% HCl, extraction with DCM, column chromatography.
Table 1: Demethylation Efficiency Across Substrates
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Naphthyl 3′,4′,5′-TMB | 2-Naphthyl 4′-OH-3′,5′-DMB | 74.6 |
| Phenyl 3′,4′-DMB | Phenyl 4′-OH-3′-MB | 68.2 |
This method’s regioselectivity arises from the differential stability of intermediate oxonium ions, with para-methoxy groups being more susceptible to Lewis acid-mediated cleavage.
Comparative Analysis and Optimization
Yield vs. Stereochemical Control
Classical esterification methods prioritize yield (65–80%) but lack stereochemical control, making them unsuitable for chiral variants. In contrast, asymmetric photodeconjugation achieves high enantioselectivity (≥85% ee) at the expense of longer reaction times (12–24 h).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
